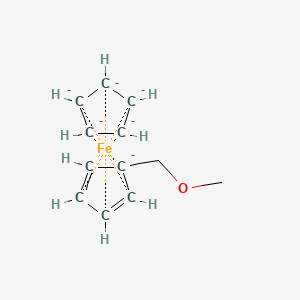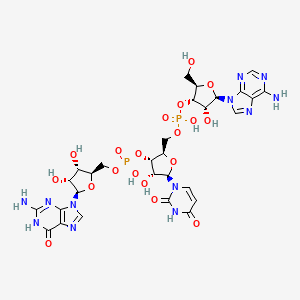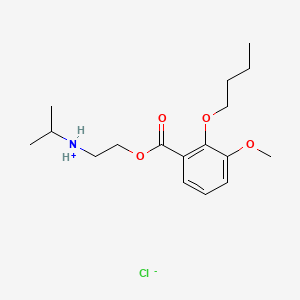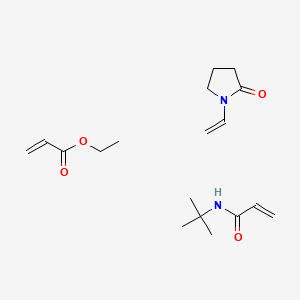
6,8-Difluoro-4-hydroxy-2-propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Difluoro-4-hydroxy-2-propylquinoline is a fluorinated quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-4-hydroxy-2-propylquinoline typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of 4,5-difluoro-2-nitrobenzoic acid in the presence of sodium borohydride . This reaction proceeds smoothly in basic media, leading to the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Difluoro-4-hydroxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, aminoquinolines, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,8-Difluoro-4-hydroxy-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of enzyme inhibition and antimicrobial properties.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the development of new materials, such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 6,8-Difluoro-4-hydroxy-2-propylquinoline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and other proteins, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Difluoro-4-hydroxyquinoline
- 8-Hydroxyquinoline
- 4-Hydroxy-2-propylquinoline
Uniqueness
6,8-Difluoro-4-hydroxy-2-propylquinoline is unique due to the presence of two fluorine atoms at positions 6 and 8, which significantly enhance its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
| 1155600-14-8 | |
Formule moléculaire |
C12H11F2NO |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
6,8-difluoro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11F2NO/c1-2-3-8-6-11(16)9-4-7(13)5-10(14)12(9)15-8/h4-6H,2-3H2,1H3,(H,15,16) |
Clé InChI |
WBTIWXZIZCILDF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)

![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)




![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
